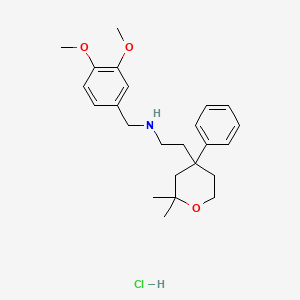![molecular formula C20H12N4O4S2 B5170161 N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)
N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine, commonly known as TNMD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. TNMD is a member of the Schiff base family of compounds and has been shown to possess a range of interesting biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of TNMD is complex and not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This, in turn, leads to a range of biological effects, including the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TNMD has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. TNMD has also been shown to possess antioxidant activity, which may help to protect against oxidative damage in the body. Additionally, TNMD has been shown to possess anticancer activity, making it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TNMD for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, TNMD has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the main limitations of TNMD is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on TNMD. One area of interest is the development of new drugs based on TNMD, which may possess improved pharmacological properties. Additionally, further research is needed to fully understand the mechanisms of action of TNMD, which may help to identify new therapeutic targets. Finally, there is also interest in exploring the potential applications of TNMD in other areas, such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of TNMD is a multistep process that involves the reaction of 5-nitro-2-thiophene carboxaldehyde with 1,5-naphthalenediamine in the presence of a suitable catalyst. The resulting product is then purified through a series of recrystallization steps to yield TNMD in its pure form.
Applications De Recherche Scientifique
TNMD has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to possess a range of interesting properties, including anti-inflammatory, antioxidant, and anticancer activity. TNMD has also been shown to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propriétés
IUPAC Name |
1-(5-nitrothiophen-2-yl)-N-[5-[(5-nitrothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O4S2/c25-23(26)19-9-7-13(29-19)11-21-17-5-1-3-15-16(17)4-2-6-18(15)22-12-14-8-10-20(30-14)24(27)28/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBCZSOMLDATOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=C(S3)[N+](=O)[O-])C(=C1)N=CC4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170090.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)

![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)

![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)
![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)


![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)